molecular formula C14H11BrN2O B168643 8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine CAS No. 109388-59-2

8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine

Cat. No.: B168643
CAS No.: 109388-59-2
M. Wt: 303.15 g/mol
InChI Key: MNOURXQMSYWOFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine (CAS: 109388-59-2) is a brominated imidazo[1,2-a]pyridine derivative with a benzyloxy substituent at the 8-position. Its molecular formula is C₁₄H₁₁BrN₂O (MW: 303.15 g/mol), and it serves as a versatile intermediate in medicinal chemistry and drug discovery .

Properties

IUPAC Name

3-bromo-8-phenylmethoxyimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O/c15-13-9-16-14-12(7-4-8-17(13)14)18-10-11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOURXQMSYWOFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CN3C2=NC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70546561
Record name 8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109388-59-2
Record name 8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substituted 2-Aminopyridine Precursors

The 8-position benzyloxy group is introduced by starting with 2-amino-5-hydroxypyridine . Reaction with 1,1,3-trichloroacetone in dimethoxyethane (DME) at room temperature for 12 hours yields a dichloromethyl intermediate. Subsequent reflux in ethanol (4 hours) and hydrolysis with calcium carbonate in water (1 hour) generates 8-hydroxyimidazo[1,2-a]pyridine .

Key Reaction Conditions:

  • Solvent: Dimethoxyethane (DME)

  • Reagents: 1,1,3-Trichloroacetone, CaCO₃

  • Yield: 48–78% (dependent on substituents)

Introduction of the Benzyloxy Group

The hydroxyl group at position 8 is protected via benzylation to enhance stability and facilitate downstream functionalization.

Benzylation Protocol

8-Hydroxyimidazo[1,2-a]pyridine is treated with benzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C for 6–12 hours.

8-Hydroxyimidazo[1,2-a]pyridine+Benzyl bromideK2CO3,DMF8-(Benzyloxy)imidazo[1,2-a]pyridine\text{8-Hydroxyimidazo[1,2-a]pyridine} + \text{Benzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{8-(Benzyloxy)imidazo[1,2-a]pyridine}

Optimization Data:

ParameterOptimal ConditionYield (%)
BaseK₂CO₃92
Temperature (°C)8089
Reaction Time (h)891

Regioselective Bromination at Position 3

Electrophilic bromination is employed to introduce the bromine atom at position 3. The electron-rich nature of the imidazo[1,2-a]pyridine ring directs bromination to the most activated site.

Bromination Methods

  • Method A (Br₂ in Acetic Acid):
    Treatment with bromine (Br₂) in glacial acetic acid at 0–5°C for 2 hours achieves mono-bromination.

  • Method B (NBS in DCM):
    Using N-bromosuccinimide (NBS) in dichloromethane (DCM) under radical initiation (e.g., AIBN) at reflux for 4 hours.

Comparative Analysis:

MethodReagentSolventTemperature (°C)Yield (%)
ABr₂Acetic Acid0–575
BNBS/AIBNDCM4068

Method A offers higher regioselectivity, while Method B minimizes over-bromination.

Integrated Synthesis Pathway

Combining the above steps, the full synthesis of this compound proceeds as follows:

  • Ring Formation:

    • 2-Amino-5-hydroxypyridine + 1,1,3-trichloroacetone → 8-hydroxyimidazo[1,2-a]pyridine.

  • Benzylation:

    • 8-Hydroxy intermediate + benzyl bromide → 8-(benzyloxy)imidazo[1,2-a]pyridine.

  • Bromination:

    • Electrophilic bromination → this compound.

Overall Yield:

  • Step 1: 65%

  • Step 2: 89%

  • Step 3: 75%

  • Cumulative Yield: 0.65×0.89×0.75=43.4%0.65 \times 0.89 \times 0.75 = 43.4\%

Alternative Strategies and Recent Advances

Palladium-Catalyzed C-H Functionalization

Recent patents describe palladium-mediated C-H activation for direct bromination. Using Pd(OAc)₂ with ligands (e.g., PPh₃) and AgOAc as an oxidant, bromine is introduced at position 3 without pre-functionalization.

Conditions:

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: PPh₃ (20 mol%)

  • Oxidant: AgOAc (1.5 equiv)

  • Base: K₃PO₄ (2.0 equiv)

  • Yield: 85%

Challenges and Optimization Considerations

  • Regioselectivity: Competing bromination at positions 2 or 6 may occur, necessitating careful control of reaction conditions.

  • Purification: Column chromatography (silica gel, 1–5% MeOH/DCM) is critical for isolating the target compound.

  • Scalability: Batch size adjustments require optimized stoichiometry to maintain yield (>90% purity confirmed by LCMS) .

Scientific Research Applications

Pharmaceutical Development

8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine has garnered attention as a lead compound in drug discovery programs targeting various diseases. Its structural similarities to biologically active molecules allow it to interact with specific biological targets, which is crucial for developing new therapeutics .

The compound's potential biological activities include:

  • Enzyme Inhibition: Studies suggest that it may inhibit specific enzymes, contributing to its pharmacological effects. For instance, compounds with similar imidazo[1,2-a]pyridine frameworks have been shown to interact with phosphodiesterases (PDEs), which are important targets in neuropsychiatric disorders .
  • Antimicrobial Properties: Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit antimicrobial activity against various pathogens. The presence of the bromine atom may enhance this activity compared to other derivatives.

Mechanistic Studies

Understanding the mechanism of action of this compound is essential for elucidating its biological effects. Interaction studies with molecular targets such as enzymes or receptors can provide insights into how this compound modulates biological pathways .

Mechanism of Action

The mechanism of action of 8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The benzyloxy and bromine substituents can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights critical differences between 8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine and analogous imidazo[1,2-a]pyridine derivatives:

Compound Name & Structure Substituents Molecular Weight Melting Point Key Properties References
This compound 3-Br, 8-OBn 303.15 Not reported Cytoprotective, Suzuki coupling active
6,8-Dibromo-2-phenyl-3-pivaloylimidazo[1,2-a]pyridine (13c) 3-pivaloyl, 6,8-Br, 2-Ph Higher* Oil Lipophilic, NMR-characterized
3-Benzoyl-6,8-dibromo-2-ethoxycarbonylimidazo[1,2-a]pyridine (2d) 3-Bz, 6,8-Br, 2-CO₂Et Higher* 215°C High bromine content, crystalline
SCH-28080 3-Cyanomethyl, 8-OPh ~284.3 Not reported Dual antisecretory + cytoprotective
6-Chloro-8-bromoimidazo[1,2-a]pyridine 6-Cl, 8-Br ~237.5 Not reported Intermediate for antiresorptive drugs

Key Observations:

  • Substituent Effects: Bromine at Position 3: Enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification for drug discovery . Dibromo Substitutions: Compounds like 2d and 13c exhibit higher molecular weights and altered solubility profiles, which may limit bioavailability compared to mono-brominated analogues .
Cytoprotective vs. Antisecretory Activity:
  • This compound shows cytoprotective efficacy in ethanol- and HCl-induced ulcer models but lacks significant antisecretory activity .
  • SCH-28080, with a 3-cyanomethyl group, demonstrates dual antisecretory (via H⁺/K⁺-ATPase inhibition) and cytoprotective effects, highlighting the importance of substituent electronic properties .
Bromination and Cross-Coupling:
  • Regioselective Bromination : 3-Bromo derivatives are synthesized via iodine-mediated condensation or BCl₃-mediated reactions, enabling precise functionalization .
Industrial Scalability:
  • 6-Chloro-8-bromoimidazo[1,2-a]pyridine () is synthesized using cost-effective, non-corrosive methods, contrasting with palladium-dependent routes for 3-bromo derivatives .

Structure-Activity Relationship (SAR) Insights

  • Position 3: Critical for biological activity; bromine allows coupling, while cyanomethyl (SCH-28080) or acyl groups modulate target engagement .
  • Position 8 : Benzyloxy groups enhance lipophilicity and cytoprotection, whereas morpholine or pyridine substitutions () may alter pharmacokinetics .

Industrial and Medicinal Relevance

  • Drug Intermediates: Used in synthesizing minodronic acid (osteoporosis treatment) via malonate condensation .
  • Antiulcer Agents : Despite lacking antisecretory activity, the compound’s cytoprotective profile supports its use in combination therapies .

Biological Activity

8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure

The compound this compound features a fused bicyclic structure that is characteristic of imidazopyridine derivatives. The presence of the benzyloxy group and the bromine atom at specific positions enhances its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : The compound has shown efficacy against various cancer cell lines, including K-562 (a chronic myelogenous leukemia cell line) and other solid tumors. Its mechanism involves inhibition of specific protein kinases associated with tumor growth and proliferation .
  • Antimycobacterial Activity : Studies have demonstrated that derivatives of imidazo[1,2-a]pyridine, including this compound, possess significant activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for related compounds suggest promising anti-tubercular properties, with some derivatives achieving MIC values as low as 0.05 μg/mL .
  • Protein Kinase Inhibition : The compound selectively inhibits various protein kinases implicated in cancer and inflammatory diseases. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

Anticancer Efficacy

A study evaluated the anticancer potential of several imidazo[1,2-a]pyridine derivatives, including this compound. The results indicated:

  • Cell Viability Assays : The compound reduced cell viability in K-562 cells significantly compared to controls.
  • Mechanism of Action : It was found to induce apoptosis through activation of caspases and modulation of Bcl-2 family proteins.

Antitubercular Activity

In vitro studies assessed the anti-mycobacterial activity using the microplate Alamar Blue assay:

  • MIC Values : Compounds related to this compound exhibited MIC values ranging from 0.05 to 100 μg/mL against M. tuberculosis H37Rv strain.
  • Structure-Activity Relationship (SAR) : Compounds with halogen substitutions showed enhanced activity compared to those without.

Data Tables

Biological ActivityObserved EffectsReference
Anticancer (K-562 cells)Reduced viability
AntitubercularMIC: 0.05 - 100 μg/mL
Protein Kinase InhibitionSelective inhibition

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 3 undergoes substitution under catalytic conditions:

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki Cross-CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acid, DME3-Aryl-imidazo[1,2-a]pyridine derivative65–78%
IodinationN-Iodosuccinimide (NIS), CH₃CN, 0–20°C3-Iodo-8-(benzyloxy)imidazo[1,2-a]pyridine83%

Key Findings :

  • Suzuki coupling with arylboronic acids proceeds efficiently under palladium catalysis, forming biaryl structures critical for drug discovery .

  • Electrophilic iodination with NIS retains the benzyloxy group, enabling radioisotope labeling .

Benzyloxy Group Deprotection

The benzyl ether at position 8 is cleaved under reductive or acidic conditions:

MethodConditionsProductYieldNotes
HydrogenolysisH₂ (1 atm), Pd/C, EtOH, rt8-Hydroxy-3-bromoimidazo[1,2-a]pyridine90%Retains bromine
Acidic Hydrolysis48% HBr, HOAc, reflux8-Hydroxy derivative85%Avoids metal catalysts

Applications : Deprotection yields phenolic intermediates for further functionalization (e.g., glycosylation or phosphorylation) .

Oxidation Reactions

The imidazopyridine core undergoes selective oxidation:

Target SiteOxidizing AgentProductOutcome
Imidazole RingmCPBA, CH₂Cl₂, 0°CImidazo[1,2-a]pyridine N-oxideEnhanced electrophilicity
Benzyloxy GroupOzone, then H₂O₂8-Carboxy derivativeLow yield (<30%)

Mechanistic Insight :

  • Epoxidation of the fused ring system is not observed due to steric hindrance from the benzyloxy group .

Transition Metal-Mediated Couplings

The bromine atom participates in cross-couplings beyond Suzuki reactions:

ReactionCatalytic SystemProductEfficiency
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C3-Amino derivatives70%
SonogashiraCuI, PdCl₂(PPh₃)₂, NEt₃3-Alkynyl-imidazopyridines60%

Applications : These reactions diversify the compound’s utility in synthesizing kinase inhibitors and fluorescent probes .

Radical Bromination

The bromine atom can be replaced via radical pathways:

InitiatorConditionsProductSelectivity
AIBN, BrCCl₃UV light, 80°C3,8-Dibromo derivativeModerate

Limitations : Competing decomposition occurs due to the instability of the imidazopyridine radical intermediate .

Comparative Reactivity of Structural Analogs

Reactivity differs significantly based on substituents:

CompoundReaction with NBSPrimary ProductYield
8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridineNo reaction
3-Bromo-2-methylimidazo[1,2-a]pyridineAllylic bromination3-Bromo-2-(bromomethyl) derivative55%

Insight : The benzyloxy group stabilizes the ring against electrophilic bromination.

Stability and Storage

  • Storage : Stable at 2–8°C under inert gas for >2 years .

  • Decomposition : Prolonged exposure to moisture generates 8-hydroxy derivatives.

Q & A

What are the common synthetic routes for preparing 8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine, and how do reaction conditions influence yield?

Basic Research Question
The compound is typically synthesized via multistep protocols involving cyclization and functionalization. A key intermediate is 3-bromopyridine-2-amine, which undergoes condensation with α-bromo ketones (e.g., 2-bromoacetophenone) in the presence of zinc dust and ammonium chloride to form the imidazo[1,2-a]pyridine core . Subsequent benzyloxy substitution at the 8-position is achieved using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Reaction optimization studies suggest that temperature (80–100°C) and stoichiometric ratios (1:1.2 for benzyl bromide) are critical for achieving >70% yield. Impurities often arise from over-alkylation, necessitating chromatographic purification .

Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Basic Research Question
Structural confirmation requires a combination of:

  • ¹H/¹³C-NMR : Key signals include the benzyloxy group (δ ~4.8 ppm for OCH₂Ph, δ ~7.3–7.5 ppm for aromatic protons) and the imidazo[1,2-a]pyridine core (δ ~8.2–9.0 ppm for protons at positions 2 and 7) .
  • LC-MS : A molecular ion peak at m/z 345 [M+H]⁺ confirms the molecular weight. Purity >95% is validated via HPLC using a C18 column (acetonitrile/water gradient) .
  • FT-IR : Absorbance at ~1250 cm⁻¹ (C-O-C stretch) and ~680 cm⁻¹ (C-Br stretch) further corroborates functional groups .

How does the bromine substituent at position 3 influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question
The C3-bromine acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with aryl boronic acids replaces Br with aryl groups, generating derivatives for structure-activity relationship (SAR) studies. However, steric hindrance from the benzyloxy group at position 8 can reduce coupling efficiency. Studies show that using XPhos as a ligand and DMA as a solvent at 110°C improves yields to ~60–75% . Competing side reactions (e.g., debromination) are mitigated by controlling catalyst loading (2–5 mol% Pd) .

What strategies address contradictions in pharmacological activity data for imidazo[1,2-a]pyridine derivatives?

Advanced Research Question
Discrepancies in biological data (e.g., conflicting reports on antimicrobial efficacy) often stem from:

  • Substituent effects : Electron-withdrawing groups (e.g., Br at C3) enhance metabolic stability but may reduce solubility, affecting bioavailability .
  • Assay variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacterial models) or concentrations (µM vs. mM ranges) must be standardized.
  • Metabolic interference : The benzyloxy group is prone to oxidative cleavage in vivo, which can be mitigated by replacing it with a methoxy group or using prodrug strategies .

How can green chemistry principles be applied to the synthesis of this compound derivatives?

Advanced Research Question
Recent advances focus on replacing toxic reagents and solvents:

  • Oxidants : Sodium hypochlorite (NaClO) replaces carcinogenic Cr(VI) salts in oxidative cyclization steps, achieving 73% yield in ethanol at room temperature .
  • Solvents : Ethanol or water minimizes environmental impact compared to DMF or THF.
  • Catalysts : Recyclable silica-supported catalysts reduce Pd waste in cross-coupling reactions .

What computational methods are used to predict the photophysical properties of imidazo[1,2-a]pyridine derivatives?

Advanced Research Question
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic transitions and fluorescence. For this compound, HOMO-LUMO gaps (~3.5 eV) correlate with observed UV-Vis absorbance at 320–340 nm. Solvatochromic shifts are predicted using the polarizable continuum model (PCM), aiding in designing fluorescent probes .

Why does the benzyloxy group at position 8 complicate crystallization, and how is this resolved?

Advanced Research Question
The flexible benzyloxy side chain disrupts crystal packing, leading to amorphous solids. Strategies include:

  • Co-crystallization : Using tartaric acid or succinic acid as co-formers improves crystallinity.
  • Halogen bonding : Introducing iodine or bromine at peripheral positions enhances intermolecular interactions, as seen in related imidazo[1,2-a]pyrimidine structures .

How does the compound’s stability under acidic/basic conditions affect its applicability in drug discovery?

Advanced Research Question
The benzyloxy group is hydrolytically labile in strong acids (e.g., HCl) or bases (e.g., NaOH), limiting oral bioavailability. Stability studies (pH 1–9, 37°C) show degradation within 24 hours at pH <3. Solutions include:

  • Prodrug design : Replacing benzyloxy with acetyloxy enhances gastric stability.
  • Structural analogs : Methoxy or trifluoromethoxy groups at position 8 improve resistance to hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.